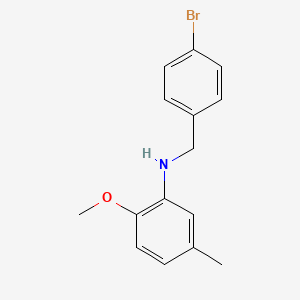![molecular formula C16H14Cl2N2O2 B5725905 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B5725905.png)
2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide, also known as CPAB, is a chemical compound that has been extensively studied for its potential use in scientific research. CPAB is a benzamide derivative that has shown promising results as a potential drug candidate for the treatment of various diseases.
作用機序
The mechanism of action of 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide is not fully understood. However, it is believed that 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has also been shown to inhibit the activity of heat shock protein 90, which is a protein that is involved in protein folding and stability.
Biochemical and Physiological Effects:
2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects. For example, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has also been shown to inhibit the formation of amyloid beta by inhibiting the activity of beta-secretase, which is an enzyme that is involved in the production of amyloid beta. In addition, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to protect neurons from damage by inhibiting the activity of various proteins that are involved in oxidative stress.
実験室実験の利点と制限
2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has several advantages for lab experiments. For example, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide is relatively easy to synthesize and is stable under various conditions. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide also has a high affinity for certain proteins and enzymes, which makes it a useful tool for studying their activity. However, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide also has some limitations. For example, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has low solubility in water, which can make it difficult to use in certain experiments. In addition, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has not been extensively studied in vivo, which limits its potential for use in animal studies.
将来の方向性
There are several future directions for 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide research. One potential direction is the development of 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide derivatives that have improved solubility and bioavailability. Another potential direction is the study of 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide in animal models of various diseases to determine its potential for use as a therapeutic agent. Additionally, the mechanism of action of 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide could be further elucidated to better understand its effects on cellular processes. Finally, the potential use of 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide in combination with other drugs could be explored to determine its synergistic effects.
Conclusion:
In conclusion, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide is a promising compound that has potential for use in scientific research. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects, and has been studied for its potential use in the treatment of various diseases. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has advantages and limitations for lab experiments, and there are several future directions for 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide research. Further investigation of 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide could lead to the development of new therapies for various diseases.
合成法
2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide can be synthesized using various methods. One of the most common methods is the reaction between 2-chloro-5-nitrobenzoic acid and 2-chloro-5-aminobenzamide in the presence of a reducing agent. The resulting product is then acylated with propionic anhydride to yield 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide. Other methods include the reaction between 2-chloro-5-nitrobenzoic acid and 2-chloro-5-aminobenzamide in the presence of a palladium catalyst, and the reaction between 2-chloro-5-nitrobenzoic acid and 2-chloro-5-aminobenzamide in the presence of a copper catalyst.
科学的研究の応用
2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to inhibit the formation of amyloid beta, a protein that is associated with Alzheimer's disease. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has also been shown to protect neurons from damage in Parkinson's disease.
特性
IUPAC Name |
2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-2-15(21)19-10-7-8-13(18)14(9-10)20-16(22)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFOAEUCGZDJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

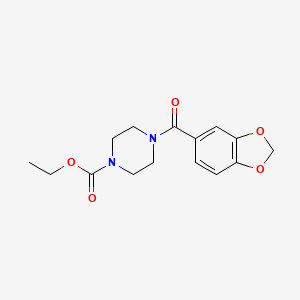
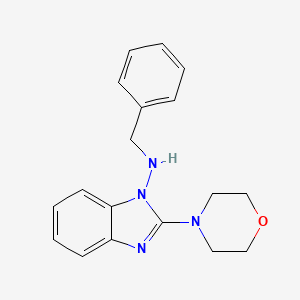
![1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine](/img/structure/B5725846.png)
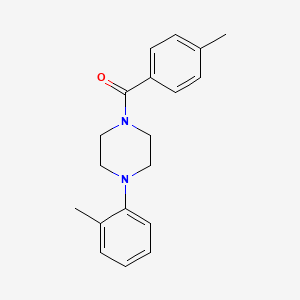
![2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B5725861.png)
![1-({[5-(3-chlorophenyl)-2-furyl]methylene}amino)-2,4-imidazolidinedione](/img/structure/B5725870.png)

![(4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5725884.png)
![3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5725887.png)
![3-[(4-chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B5725891.png)
![dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5725898.png)
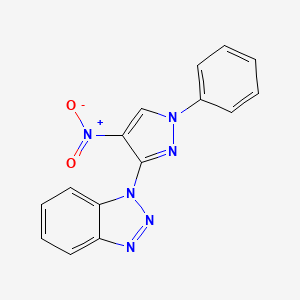
![4-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5725920.png)
